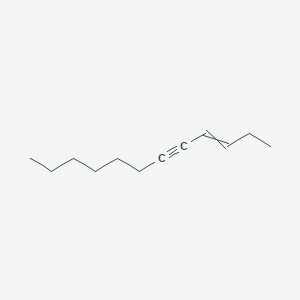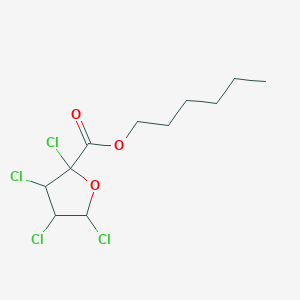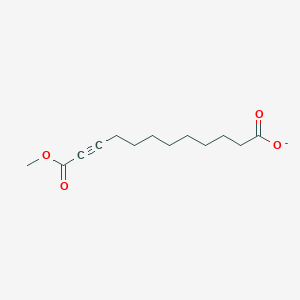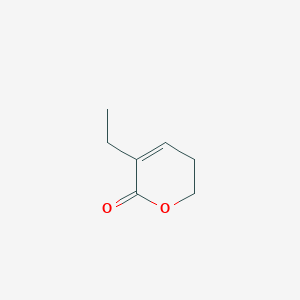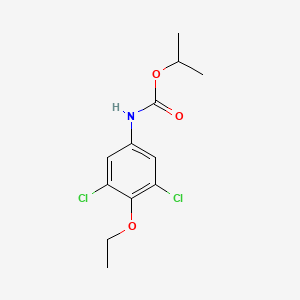
2-Azetidinone, 1-(4-methoxyphenyl)-3-phenoxy-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 1-(4-methoxyphenyl)-3-phenoxy-4-phenyl- is a compound belonging to the class of azetidinones, which are four-membered lactam structures. These compounds are known for their significant role in medicinal chemistry, particularly as intermediates in the synthesis of various antibiotics and other biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-(4-methoxyphenyl)-3-phenoxy-4-phenyl- typically involves the [2+2] cycloaddition of ketenes to Schiff bases. This method is favored due to its efficiency and the high yields of the desired product. The reaction conditions often include the use of propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions .
Industrial Production Methods
For industrial production, the synthesis of azetidinones can be optimized to avoid tedious and costly separation steps. For example, using optically active natural sources like L-threonine can improve the overall yield and make the process more economical for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-Azetidinone, 1-(4-methoxyphenyl)-3-phenoxy-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the azetidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-Azetidinone, 1-(4-methoxyphenyl)-3-phenoxy-4-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its role in the development of new antibiotics and other therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-Azetidinone, 1-(4-methoxyphenyl)-3-phenoxy-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s azetidinone ring is crucial for its biological activity, as it can inhibit the synthesis of bacterial cell walls by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis and death .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-methyl-
- 2-Azetidinone, 1-(4-methoxyphenyl)-
Uniqueness
2-Azetidinone, 1-(4-methoxyphenyl)-3-phenoxy-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other azetidinones, this compound may exhibit enhanced stability, reactivity, and biological activity, making it a valuable molecule for various applications .
Propiedades
Número CAS |
79114-07-1 |
|---|---|
Fórmula molecular |
C22H19NO3 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-3-phenoxy-4-phenylazetidin-2-one |
InChI |
InChI=1S/C22H19NO3/c1-25-18-14-12-17(13-15-18)23-20(16-8-4-2-5-9-16)21(22(23)24)26-19-10-6-3-7-11-19/h2-15,20-21H,1H3 |
Clave InChI |
VTBTYCBTXHLXDZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



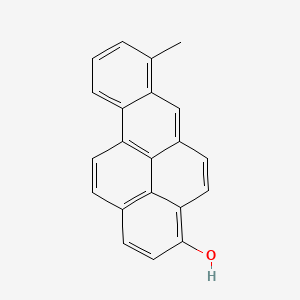
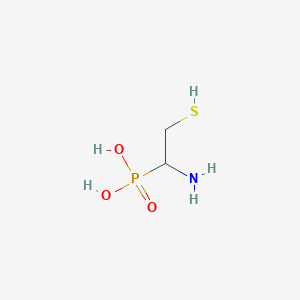


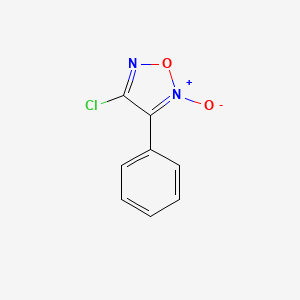
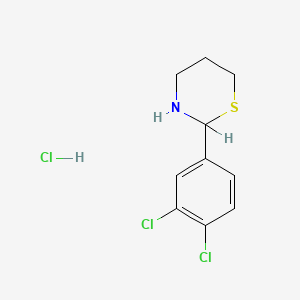
![1-(4-Methoxyphenyl)-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14428357.png)
